molecular formula C6H7IN2O2 B3047157 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1354705-12-6

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3047157
CAS No.: 1354705-12-6
M. Wt: 266.04
InChI Key: IGDIXZWNTYJQTC-UHFFFAOYSA-N
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Description

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an acetic acid moiety at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by iodination. One common method involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine to form the pyrazole ring. The resulting pyrazole is then iodinated at the 4-position using iodine in the presence of an oxidizing agent such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Derivatives with different substituents at the 4-position.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Pyrazolines.

Scientific Research Applications

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 1-Benzyl-4-iodo-1H-pyrazole
  • 1-Butyl-4-iodo-1H-pyrazole

Uniqueness

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts additional chemical properties and potential biological activities compared to other similar compounds. The combination of the iodine atom and the acetic acid group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIXZWNTYJQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263259
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-12-6
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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